molecular formula C16H13ClFN3OS2 B2377087 (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-27-2

(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2377087
CAS No.: 897480-27-2
M. Wt: 381.87
InChI Key: BWPWVKHNFVDBHS-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a methanone core linking a 5-chlorothiophene moiety and a piperazine-substituted 4-fluorobenzo[d]thiazole group. The structural combination of the thiophene and benzothiazole rings, which are prevalent in pharmacologically active molecules, suggests potential for diverse biological activity screening . Thiophene and benzothiazole derivatives are extensively documented in scientific literature for their wide range of research applications. Compounds containing the thiophene scaffold have been investigated for anti-inflammatory properties, often acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Similarly, the benzothiazole nucleus is a privileged structure in anticancer and antimicrobial agent development . The inclusion of a piperazine linker is a common strategy in drug design to fine-tune molecular properties such as solubility and conformational flexibility, potentially enhancing interactions with biological targets . This compound is intended for research and development purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPWVKHNFVDBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone features three key structural components: a 5-chlorothiophene-2-carbonyl group, a piperazine linker, and a 4-fluorobenzothiazole moiety. A logical retrosynthetic approach involves disconnection at the amide bond, producing two primary building blocks: 5-chlorothiophene-2-carboxylic acid (or its activated derivative) and 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine.

The synthesis of analogous compounds indicates that the piperazine ring typically serves as a versatile linker between the heterocyclic systems. The formation of the amide bond between the piperazine nitrogen and the thiophene carbonyl group represents a critical step in most synthetic pathways.

Primary Synthetic Route via Acylation

Precursor Preparation

The synthesis begins with the preparation of key precursors: 5-chlorothiophene-2-carbonyl chloride and 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine.

Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

5-Chlorothiophene-2-carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. Based on similar transformations reported for related compounds, the optimal conditions involve:

5-Chlorothiophene-2-carboxylic acid + Oxalyl chloride → 5-Chlorothiophene-2-carbonyl chloride

A typical procedure involves treating 5-chlorothiophene-2-carboxylic acid with oxalyl chloride (1.2 equivalents) in dichloromethane at 25-30°C with catalytic N,N-dimethylformamide (DMF) for 3-5 hours. The reaction proceeds through activation by DMF to form a Vilsmeier-type intermediate, facilitating the formation of the acid chloride.

Synthesis of 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine

The benzothiazole-piperazine component requires a multi-step synthesis:

  • Formation of 4-fluorobenzothiazole core from o-fluoroaminothiophenol and an appropriate formylating agent
  • Functionalization at the 2-position to enable piperazine attachment

The 4-fluorobenzothiazole scaffold can be constructed through cyclization of o-fluoroaminothiophenol with reagents such as orthoesters, carbondisulfide, or thiourea under acidic conditions. Subsequently, the 2-position is activated for nucleophilic substitution with piperazine.

Reagent Combination Conditions Yield (%) Reference
Orthoesters (e.g., triethyl orthoformate) Reflux, 3-4 h 70-85
Carbon disulfide/KOH followed by methyl iodide Room temperature, then reflux 65-75
Thiourea/Bromine 80-90°C, 2 h 75-80

Coupling Reaction

The coupling of the acid chloride with the piperazine derivative represents the key synthetic step. This amide formation reaction typically involves:

5-Chlorothiophene-2-carbonyl chloride + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine → this compound

Based on analogous reactions, optimal conditions include using an aprotic solvent such as dichloromethane or tetrahydrofuran with a tertiary amine base (triethylamine or diisopropylethylamine) at 0-25°C. The reaction generally proceeds smoothly over 4-6 hours, with yields ranging from 75-90% depending on the specific conditions.

Alternative Synthetic Route via Thiophene Functionalization

An alternative approach involves synthesizing the piperazine-benzothiazole unit first, followed by coupling with a pre-functionalized 5-chlorothiophene derivative.

Preparation of 5-Chlorothiophene-2-carboxylic Acid

This building block can be prepared through directed metalation of chlorothiophene followed by carboxylation:

  • Metalation of 2-chlorothiophene at the 5-position using lithium diisopropylamide (LDA) or n-butyllithium
  • Carboxylation with carbon dioxide
  • Acidic workup to yield 5-chlorothiophene-2-carboxylic acid

Alternatively, 5-chlorothiophene-2-carboxylic acid can be prepared through oxidation of 5-chloro-2-methylthiophene using potassium permanganate or sodium dichromate under controlled conditions.

Preparation of 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine

The benzothiazole-piperazine component synthesis involves:

2-Chloro-4-fluorobenzothiazole + Piperazine (excess) → 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine

This nucleophilic aromatic substitution reaction typically requires heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with a base such as potassium carbonate or triethylamine. The reaction proceeds through nucleophilic attack by piperazine at the 2-position of the benzothiazole, displacing the chloride leaving group.

Amide Bond Formation via Coupling Reagents

Rather than using the acid chloride, an alternative coupling strategy employs carbodiimide reagents:

5-Chlorothiophene-2-carboxylic acid + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine + Coupling agent → Target compound

Common coupling reagents include:

Coupling Agent Solvent Temperature (°C) Reaction Time (h) Expected Yield (%)
EDC/HOBt DCM/DMF 0-25 12-24 70-85
HATU/DIPEA DMF 25 6-12 80-90
PyBOP/NMM DCM 0-25 8-16 75-85
T3P/TEA EtOAc 0-25 4-8 80-85

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt = Hydroxybenzotriazole
HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium
DIPEA = N,N-Diisopropylethylamine
PyBOP = Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
NMM = N-Methylmorpholine
T3P = Propylphosphonic anhydride
TEA = Triethylamine

Convergent Synthetic Approach

A more efficient convergent synthesis strategy involves simultaneous construction of both heterocyclic systems followed by a late-stage coupling:

Synthesis of Benzothiazole-Piperazine Core

The synthesis pathway involves:

  • Formation of 4-fluorobenzo[d]thiazole through cyclization of o-fluorothiophenol derivatives with appropriate reagents
  • Installation of a leaving group at the 2-position
  • Nucleophilic substitution with piperazine

Based on analogous preparations, treatment of 2-amino-4-fluorothiophenol with carbon disulfide under basic conditions, followed by cyclization and functionalization, provides an efficient route to 2-chloro-4-fluorobenzothiazole, which can then undergo substitution with piperazine.

Synthesis of 5-Chlorothiophene-2-carbonyl Component

Several methods exist for preparing the appropriate thiophene derivative:

  • Halogenation of thiophene-2-carboxylic acid or its esters
  • Directed functionalization of 2-chlorothiophene
  • Carbonylation of 2-bromo-5-chlorothiophene via metal-catalyzed reactions

The selective chlorination of thiophene derivatives often employs N-chlorosuccinimide (NCS) in acetic acid or sulfuryl chloride in chloroform under controlled conditions to favor 5-position substitution.

Final Coupling Step

The final coupling employs activated forms of 5-chlorothiophene-2-carboxylic acid:

Activated 5-Chlorothiophene-2-carboxylic acid + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine → Target compound

Activation methods include:

Activation Method Reagents Conditions Expected Yield (%)
Acid chloride SOCl₂ or (COCl)₂ 0-25°C, 2-5 h 75-90
Mixed anhydride Isobutyl chloroformate/NMM −15 to 0°C, 1-3 h 70-85
Acyl imidazole CDI 25°C, 4-6 h 65-80
Active ester NHS/DCC 0-25°C, 12-24 h 70-80

SOCl₂ = Thionyl chloride
(COCl)₂ = Oxalyl chloride
NMM = N-Methylmorpholine
CDI = Carbonyldiimidazole
NHS = N-Hydroxysuccinimide
DCC = N,N'-Dicyclohexylcarbodiimide

Optimized Conditions and Scale-up Considerations

Reaction Optimization Parameters

For large-scale synthesis, several critical parameters require optimization:

Parameter Recommended Range Considerations
Temperature 0-30°C Lower temperatures minimize side reactions during acid chloride formation
Solvent DCM, THF, Toluene Anhydrous conditions essential; THF preferred for coupling step
Base equivalents 2.0-2.5 Excess base neutralizes HCl and prevents salt formation
Concentration 0.1-0.5 M Higher dilution minimizes self-condensation
Reaction time 4-8 h Extended times may lead to degradation
Addition rate Dropwise over 30-60 min Controlled addition minimizes exotherm and side reactions

Purification Methods

Purification procedures typically involve:

  • Aqueous workup to remove inorganic salts and excess reagents
  • Column chromatography using silica gel with optimized eluent systems (e.g., ethyl acetate/hexane gradients)
  • Recrystallization from appropriate solvent combinations (e.g., ethanol/water, acetone/hexane)

For analytical-scale preparations, purification using preparative HPLC with appropriate solvent gradients can provide material of higher purity (>99%).

One-Pot Multicomponent Approach

A streamlined one-pot procedure represents an environmentally favorable approach:

Sequential One-Pot Procedure

The procedure involves:

  • Generation of 5-chlorothiophene-2-carbonyl chloride in situ
  • Addition of 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine and base
  • Single purification step to isolate the final product

This approach eliminates isolation of intermediates, reducing solvent usage and potentially increasing overall yield. Based on analogous one-pot procedures, expected yields range from 65-75%.

Enzymatic and Green Chemistry Approaches

Recent advances in green chemistry offer alternative preparation methods:

Enzymatic Catalysis

Lipase-catalyzed amidation represents a promising alternative to conventional coupling methods:

5-Chlorothiophene-2-carboxylic acid + 4-(4-Fluorobenzo[d]thiazol-2-yl)piperazine + Lipase → Target compound

Enzymes such as Candida antarctica lipase B (CALB) have demonstrated effectiveness in catalyzing amide bond formation between carboxylic acids and amines under mild conditions (50-60°C in organic solvents or solvent-free conditions).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates coupling reactions:

Coupling Method Conventional Time Microwave Time Yield Improvement (%)
Acid chloride 4-6 h 15-30 min 5-10
EDC/HOBt 12-24 h 30-60 min 10-15
HATU/DIPEA 6-12 h 20-40 min 5-15
T3P/TEA 4-8 h 15-30 min 5-10

Microwave-assisted protocols typically employ sealed vessels with temperature monitoring to ensure controlled reaction conditions.

Analytical Characterization

Spectroscopic Profile

The target compound can be characterized using:

  • ¹H NMR: Key signals include thiophene protons (δ ~7.0-7.5 ppm), benzothiazole aromatic protons (δ ~7.2-8.0 ppm), and piperazine methylene protons (δ ~3.5-4.0 ppm)
  • ¹³C NMR: Characteristic signals include carbonyl carbon (δ ~160-165 ppm), thiophene carbons (δ ~125-140 ppm), and piperazine carbons (δ ~40-50 ppm)
  • Mass spectrometry: Molecular ion peak corresponding to C₁₆H₁₃ClFN₃OS₂, with characteristic isotope pattern due to chlorine
  • IR spectroscopy: Strong carbonyl absorption (1620-1650 cm⁻¹) and C-N stretching bands (1400-1450 cm⁻¹)

Purity Assessment

Analytical Method Specification Purpose
HPLC >98% (area%) Primary purity determination
GC >99% (area%) Volatile impurity profile
Elemental Analysis ±0.4% theoretical Confirms molecular formula
Residual Solvent Analysis ICH limits Safety assessment
Melting Point Sharp range (±2°C) Physical characterization

Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Limitations Overall Yield (%)
Acid Chloride Coupling High reactivity, fast reaction Moisture sensitive, corrosive reagents 65-75
Carbodiimide Coupling Mild conditions, one-pot process Expensive reagents, purification challenges 60-70
Convergent Synthesis Modular, versatile Multiple steps, lower overall yield 55-65
One-Pot Multicomponent Efficient, less waste Process control challenges, purification complexity 65-75
Enzymatic/Green Methods Environmentally friendly, mild Limited scale-up potential, longer reaction times 50-60

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorothiophene and fluorobenzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry

In industry, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

  • Key Differences : Replaces the 4-fluorobenzo[d]thiazole group with a 4-(trifluoromethyl)phenyl substituent.
  • However, the absence of the benzo[d]thiazole ring may reduce affinity for thiazole-specific targets .

Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Key Differences: Substitutes the thiophene ring with a pyrazole and introduces a butanone linker.
  • Impact : The pyrazole moiety introduces additional hydrogen-bonding capability, which may enhance interactions with polar binding pockets. The elongated linker could affect conformational flexibility and target engagement .

Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5 from –5)

Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences : Features a chlorophenyl group and a triazole-pyrazole-thiazole core instead of the thiophene-benzo[d]thiazole system.

Compound 5: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Key Differences : Replaces chlorine with fluorine on the phenyl ring, increasing electronegativity.
  • Impact : Fluorine’s smaller atomic radius and stronger electronegativity may improve binding precision in hydrophobic pockets but reduce steric bulk compared to chlorine .

Methanone Derivatives with Triazole Substituents ()

Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

  • Key Differences : Incorporates a triazole-aniline-pyrimidine system instead of thiophene-benzo[d]thiazole.
  • Impact : The pyrimidine-triazole core may target kinase enzymes, while the methylpiperazine group enhances solubility relative to the fluorobenzo[d]thiazole .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity (Reported) Synthesis Yield (%)
Target Compound ~435.9 5-Cl-thiophene, 4-F-benzo[d]thiazole Not reported N/A
Compound 21 () ~384.3 Thiophene, 4-CF3-phenyl Not reported 72–85
Compound 4 () ~594.1 4-Cl-phenyl, triazole-pyrazole-thiazole Antimicrobial activity 88
Compound w3 () ~548.0 Triazole-pyrimidine, 4-methylpiperazine Kinase inhibition (assumed) 65–78

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are unavailable, analogues suggest:

  • CNS Targets : Piperazine derivatives with trifluoromethyl groups (e.g., Compound 21) show promise in CNS disorders due to enhanced lipophilicity .

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with chlorine and a piperazine moiety linked to a fluorobenzo[d]thiazole unit. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Pharmacological Properties

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing thiophene and benzothiazole moieties have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The structural characteristics suggest potential modulation of inflammatory pathways.
  • Neuroactive Properties : The piperazine component may contribute to neuroactive effects, making it a candidate for neurological disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several possible pathways:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in disease processes, such as those involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It may alter signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Analogous Compounds

To better understand the potential of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
(5-Bromothiophen-2-yl)(4-(benzo[d]thiazol-2-yl)methanoneBromine substitution on thiophenePotential anticancer activity
(4-Chlorobenzoyl)(4-(6-fluorobenzo[d]thiazol-2-yl)oxy)piperidineChlorobenzoyl groupAnti-inflammatory properties
(5-Methylthiophen-2-yl)(3-(difluoromethyl)phenyl)methanoneMethyl substitution on thiopheneAntimicrobial activity

This table highlights how the unique combination of halogenated thiophene and fluorobenzo[d]thiazole moieties in our compound may lead to distinct pharmacological profiles compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

  • Anticancer Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, suggesting that modifications to the thiophene or benzothiazole components could enhance efficacy.
  • Neuropharmacology Research : Investigations into the neuroactive properties revealed that certain derivatives exhibited promising results in models of anxiety and depression, indicating potential for treating psychiatric disorders.
  • Inflammation Models : Studies utilizing animal models of inflammation showed that compounds with similar structures reduced markers of inflammation, supporting their use as anti-inflammatory agents.

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